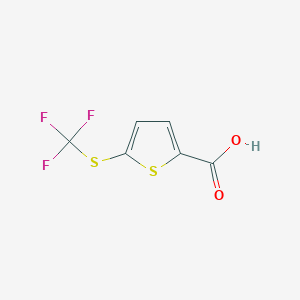
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 2168359-70-2 . It has a molecular weight of 228.22 . The IUPAC name for this compound is 5-((trifluoromethyl)thio)thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a carboxylic acid group and a trifluoromethylsulfanyl group .Physical And Chemical Properties Analysis
“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a solid at room temperature . It should be stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Catalytic Applications
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have been studied for their catalytic applications. For example, trifluoromethanesulfonic acid, a related compound, has shown effectiveness as a catalyst in cyclisations, aiding in the formation of complex polycyclic systems (Haskins & Knight, 2002). Additionally, scandium trifluoromethanesulfonate, another related compound, has been utilized as an extremely active Lewis acid catalyst in acylation reactions, proving particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Polymer Synthesis and Characterization
Compounds like 5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid have been employed in the synthesis of novel polymers. For instance, aromatic thiophene-containing diamines, including derivatives of thiophene-2-carboxylic acid, were used to synthesize polyimides with good thermal, mechanical, and optical properties (Fukuzaki, Higashihara, Ando, & Ueda, 2010).
Organic Synthesis and Modifications
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have a significant role in organic synthesis. For instance, palladium-catalyzed reactions have been used for direct arylation of thiophenes bearing SO2R substituents at C3 (Bheeter, Bera, & Doucet, 2013). Additionally, the study of the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides, a closely related class of compounds, has led to the development of more stable class II histone deacetylase inhibitors (Scarpelli et al., 2008).
Safety and Hazards
Direcciones Futuras
Thiophene derivatives, including “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, have potential applications in various fields due to their unique properties . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.
Propiedades
IUPAC Name |
5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUSASMVFFTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

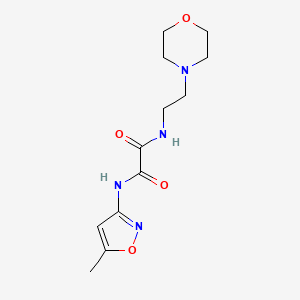
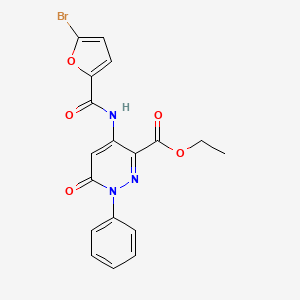
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)
![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)
![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)
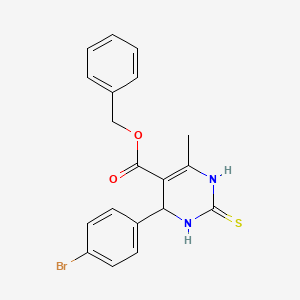
![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

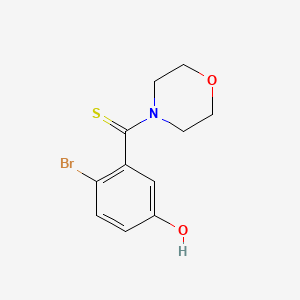
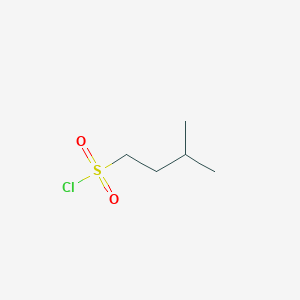
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)